(1) Hydrolysis: This involves refluxing 2-[N, N- 2(carboxymethyl)amino]-3-cyano-group-4-thiopheneacetic-5-carboxylic acid tetra ester in a sodium hydroxide aqueous solution of alcohol for 5–6 hours. Maintaining a pH above 10 throughout the hydrolysis is crucial. [, ]
(2) Crystallization: Ethanol (20–60%) is added to the hydrolyzed solution, followed by the direct addition of strontium chloride aqueous solution (2–2.5 times molal weight). This results in crystal precipitation, which is then filtered and dried. [, ]
(3) Purification: Refluxing the dried crystals in water removes any residual salts. The product, strontium ranelate heptahydrate, is then collected via heat filtration. [, ]
This method is notable for producing a stable form of strontium ranelate heptahydrate with consistent water content (19.0–20.4%) and minimal impurities. [, ]
While the exact mechanism remains to be fully elucidated, research suggests that strontium ranelate, and likely its heptahydrate form, exerts its influence on bone metabolism through a dual-action mechanism: [, , , ]
(1) Osteoblast Stimulation: Strontium ranelate enhances the activity of osteoblasts, the cells responsible for bone formation. This leads to increased production of bone matrix proteins like collagen, osteocalcin, and alkaline phosphatase, promoting bone formation. [, , , , , ]
(2) Osteoclast Inhibition: Concurrently, strontium ranelate inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This effect is potentially mediated through modulating the OPG/RANKL pathway, shifting the balance towards bone formation. [, , , ]
Furthermore, research suggests the involvement of other signaling pathways, including TGF-β1/NF-κB, in mediating the effects of strontium ranelate on bone cells and potentially contributing to its influence on bone remodeling. [, , , ]
Osteoporosis Research: Investigating the specific mechanisms by which strontium ranelate heptahydrate influences bone formation and resorption in in vitro and in vivo models of osteoporosis is crucial. [, , , ]
Fracture Healing Studies: Exploring the potential of strontium ranelate heptahydrate to accelerate fracture healing by promoting callus formation and enhancing bone regeneration in animal models is a promising area of research. [, , ]
Bone Tissue Engineering: Incorporating strontium ranelate heptahydrate into biomaterials and scaffolds to enhance their osteoinductive and osteoconductive properties for bone tissue regeneration is an active research field. [, , , , ]
Dental Applications: Investigating the potential benefits of strontium ranelate heptahydrate in promoting periodontal tissue regeneration, enhancing osseointegration of dental implants, and exploring its use as a storage medium for avulsed teeth are areas of interest. [, , , , ]
Strontium ranelate heptahydrate exerts a unique "dual-action" mechanism, simultaneously enhancing bone formation and inhibiting bone resorption. This is achieved through direct and indirect effects on osteoblast and osteoclast activity. Preclinical studies demonstrate that strontium ranelate increases preosteoblastic cell replication by 28%–33% in vitro and enhances collagen type I synthesis by mature osteoblasts by up to 48% [5] [10]. Conversely, it reduces osteoclast differentiation by 40%–60% and disrupts actin cytoskeleton organization in mature osteoclasts, impairing resorptive function [2] [5]. This uncoupling of bone remodeling is fundamental to its therapeutic efficacy in osteoporosis.
Strontium ranelate modulates the OPG/RANKL axis through calcium-sensing receptor (CaSR)-dependent mechanisms. In vitro studies show that strontium treatment upregulates osteoprotegerin (OPG) expression by 2.5-fold in osteoblasts while suppressing RANKL production by 45%–60% [1] [6]. This OPG/RANKL imbalance creates an anti-osteoclastogenic environment, reducing osteoclast formation by 70% in co-culture systems. Crucially, CaSR blockade abolishes strontium-mediated OPG elevation, confirming CaSR’s role as a primary mechanistic target [6]. In vivo validation comes from ovariectomized rat models where strontium treatment increased trabecular bone volume by 35%–40%, an effect attenuated by OPG-neutralizing antibodies [6].
Table 1: Strontium Ranelate Effects on Osteoblast-Osteoclast Crosstalk Molecules
Molecular Target | Effect of Strontium | Functional Outcome | Experimental Model |
---|---|---|---|
OPG | ↑ 2.5-fold expression | Inhibits RANK-RANKL binding | MC3T3-E1 osteoblasts [6] |
RANKL | ↓ 45%-60% expression | Reduces osteoclast differentiation | Human osteoblast cultures [1] |
CaSR | Allosteric activation | Mediates OPG upregulation | Osteoblast cell lines [6] |
Osteoclast actin rings | Disruption | Impairs resorptive function | Primary murine osteoclasts [2] |
Strontium ranelate synergistically activates Wnt/β-catenin signaling while inhibiting NF-κB transduction. At pharmacologically relevant concentrations (0.5–2 mM), strontium stabilizes β-catenin nuclear translocation in osteoblasts, increasing LRP5/6 expression by 3.1-fold and enhancing TCF/LEF transcriptional activity by 50%–65% [1] [5]. Concurrently, strontium suppresses IκBα phosphorylation in osteoclast precursors, reducing NF-κB nuclear translocation by 70% and downregulating critical osteoclast genes (TRAP, CatK, CAR2) [5]. This dual signaling modulation creates a permissive environment for anabolic bone formation while restricting excessive resorption. The convergence of these pathways was confirmed in transgenic mouse models, where strontium reversed bone loss even in severe osteoporosis with spontaneous fractures [1].
Table 2: Key Signaling Pathways Modulated by Strontium Ranelate
Pathway | Key Components Affected | Biological Consequence | Experimental Evidence |
---|---|---|---|
Wnt/β-Catenin | ↑ LRP5/6 (3.1-fold), ↑ β-catenin stabilization | Enhanced osteoblast differentiation | Murine calvaria cells [1] |
NF-κB | ↓ IκBα phosphorylation (70%), ↓ nuclear translocation | Impaired osteoclastogenesis | Spleen-derived osteoclast precursors [5] |
Akt/mTOR | ↑ Akt phosphorylation (2.8-fold) | Anti-apoptotic effects in osteoblasts | Rat bone marrow MSCs [8] |
Strontium ranelate preserves articular cartilage integrity through SOX9-dependent mechanisms in osteoarthritic environments. In rat medial meniscal tear (MMT) models of osteoarthritis, high-dose strontium (1800 mg/kg/day) increased SOX9 expression by 3.2-fold in chondrocytes at 6 weeks compared to untreated controls [3] [7]. This upregulation correlated with:
Strontium ranelate shifts mesenchymal stem cell (MSC) commitment from adipogenic to osteogenic lineages by repressing PPARγ. In vitro studies with human MSCs demonstrated that strontium (1–2 mM):
Table 3: Strontium Ranelate Effects on Transcriptional Regulators in Bone Marrow Stroma
Target | Regulation by Strontium | Downstream Effects | Cellular Model |
---|---|---|---|
PPARγ | ↓ 55%-70% expression | Inhibition of adipocyte differentiation | Human bone marrow MSCs [4] |
SOX9 | ↑ 3.2-fold in chondrocytes | Enhanced cartilage matrix synthesis | Rat chondrocytes [7] |
β-catenin | ↑ Nuclear translocation (2.5-fold) | PPARγ repression, osteoblast promotion | Rat MSCs [8] |
Autophagy markers | ↓ LC3-II/LC3-I ratio (60%) | Impaired adipocyte maturation | Rat BMMSCs [8] |
Table 4: Systematic Nomenclature of Strontium Ranelate Heptahydrate
Nomenclature Type | Designation |
---|---|
Chemical Name (IUPAC) | Strontium 5-[bis(2-oxido-2-oxoethyl)amino]-4-cyano-3-(carboxylatomethyl)thiophene-2-carboxylate heptahydrate |
Synonyms | Strontium ranelate heptahydrate; Protelos; 3-Thiopheneacetic acid, 5-(bis(carboxymethyl)amino)-2-carboxy-4-cyano-, strontium salt, hydrate (1:2:7) |
CAS Registry | 796104-87-5 |
Molecular Formula | C₁₂H₆N₂O₈S·2Sr·7H₂O |
SMILES Notation | O.O.O.O.O.O.O.[Sr++].[Sr++].[O-]C(=O)CN(CC([O-])=O)C1=C(C#N)C(CC([O-])=O)=C(S1)C([O-])=O |
Originator | Servier Laboratories |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: